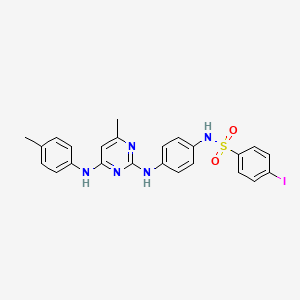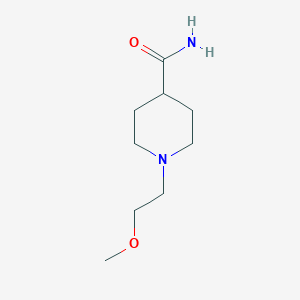
1-(2-Methoxyethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methoxyethyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 1170921-09-1 . It has a molecular weight of 186.25 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-methoxyethyl)-4-piperidinecarboxamide . The InChI code for this compound is 1S/C9H18N2O2/c1-13-7-6-11-4-2-8(3-5-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 186.25 . The storage temperature is room temperature .Applications De Recherche Scientifique
Chemical Synthesis
- Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-Catalyzed Aminocarbonylation : Piperidines with ester functionality, like 2-(methoxycarbonyl)piperidine, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process leads to the exclusive formation of carboxamides under mild conditions, demonstrating the chemical utility of such compounds in organic synthesis (Takács et al., 2014).
Medicinal Chemistry
- Antihistaminic Activity : The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, a derivative of piperidine, has been explored for its potential antihistaminic activity. This demonstrates the significance of piperidine derivatives in developing new medicinal agents (Maynard et al., 1993).
Radiopharmaceutical Research
- PET Radiotracer Synthesis : The feasibility of synthesizing N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors, highlights the role of piperidine derivatives in the development of diagnostic tools in neurology (Katoch-Rouse & Horti, 2003).
Antibacterial Research
- Antibacterial Evaluation : Piperidine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the diverse pharmacological potential of such compounds. Some of these derivatives exhibited significant effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Drug Discovery
- Discovery of Soluble Epoxide Hydrolase Inhibitors : 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, a key enzyme in various physiological processes. This discovery aids in the development of new therapeutic agents (Thalji et al., 2013).
Cancer Research
- Antineoplastic Potential : The structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound synthesized and evaluated for its antineoplastic potential, shows the importance of piperidine derivatives in cancer research (Banerjee et al., 2002).
Tubulin Inhibition for Antiproliferative Effects
- Development of Tubulin Inhibitors : The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents, acting as tubulin inhibitors, highlights the potential of piperidine derivatives in cancer therapy (Krasavin et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-6-11-4-2-8(3-5-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMJTPDEJCWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)
![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)
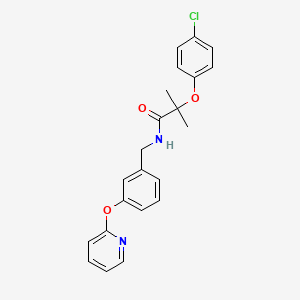
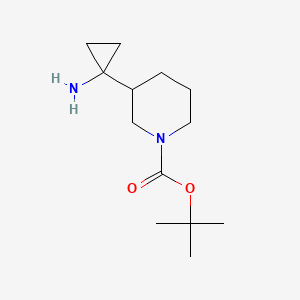

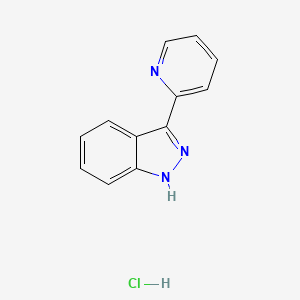
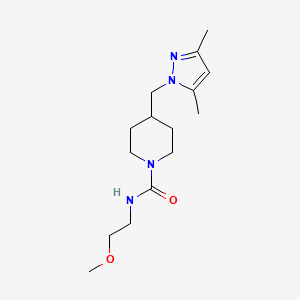
![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)

